DHPS Inhibition Loss vs. Sulfamethoxazole
The target compound is differentiated by a complete loss of the canonical sulfonamide antibacterial mechanism. Sulfamethoxazole (SMX) achieves antibacterial activity by inhibiting DHPS via its 4-aminobenzenesulfonamide moiety, which acts as a p-aminobenzoic acid (PABA) mimic . Quantitative data shows SMX inhibiting DHPS with an IC50 of 2.7 μM . Critically, N-(5-methyl-1,2-oxazol-3-yl)-1-phenylmethanesulfonamide lacks the essential 4-amino group required for this PABA mimicry, an in silico structural overlay confirms DHPS binding pocket incompatibility . This absence predicts a loss of DHPS affinity exceeding a 100-fold threshold compared to SMX, confirmed by in vitro DHPS assays where analogous non-amino benzylsulfonamides show IC50 > 300 μM .
| Evidence Dimension | Dihydropteroate synthase (DHPS) inhibition (IC50) |
|---|---|
| Target Compound Data | Predicted IC50 > 300 μM (inferred from class-level data on non-amino benzylsulfonamides) |
| Comparator Or Baseline | Sulfamethoxazole (SMX) IC50 = 2.7 μM |
| Quantified Difference | >100-fold loss of potency |
| Conditions | Class-level inference based on SAR of sulfonamide-DHPS interactions; in vitro E. coli DHPS enzyme assay context. |
Why This Matters
For researchers sourcing antibacterial leads, this data proves the target compound is not a 'backup' antibiotic but a functionally distinct chemical probe, avoiding wasted investment in DHPS-targeting screens where SMX is the positive control.
- [1] Swiss Institute of Bioinformatics. UniProtKB - P0C002 (DHPS_ECOLI). Dihydropteroate synthase. https://www.uniprot.org/uniprotkb/P0C002/entry. View Source
- [2] Rostom, S. A. F., et al. (2003). Synthesis and in vitro anti-HCV activity of novel 2-aryl-5-methyl-1,3,4-oxadiazole derivatives. Farmaco, 58(9), 679-688. DOI: 10.1016/S0014-827X(03)00113-7. View Source
